![molecular formula C9H8N2O4 B115689 2-[[(Z)-2-nitroethenyl]amino]benzoic acid CAS No. 152904-43-3](/img/structure/B115689.png)
2-[[(Z)-2-nitroethenyl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(Z)-2-nitroethenyl]amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NAEBA and is a derivative of benzoic acid. NAEBA has been synthesized using different methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
NAEBA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects. In agriculture, NAEBA has been studied for its potential use as a herbicide. In materials science, NAEBA has been used as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of NAEBA is not well understood. However, it has been suggested that NAEBA may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. NAEBA may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that NAEBA inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. NAEBA has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. In animal studies, NAEBA has been shown to have analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NAEBA is its potential as a building block for the synthesis of novel materials. NAEBA can be easily synthesized using different methods, and its chemical properties can be modified to suit different applications. However, one of the limitations of NAEBA is its low yield, which may limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for the research on NAEBA. One of the directions is to study the mechanism of action of NAEBA in more detail. This will help to identify the molecular targets of NAEBA and to develop more effective derivatives of NAEBA. Another direction is to study the potential use of NAEBA as a herbicide in agriculture. NAEBA has been shown to have herbicidal activity against various weeds, and further research is needed to determine its effectiveness and safety. Finally, the potential use of NAEBA as a building block for the synthesis of novel materials should be explored further. NAEBA has unique chemical properties that may allow for the development of new materials with novel properties and applications.
Conclusion:
In conclusion, NAEBA is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. NAEBA can be synthesized using different methods, and its mechanism of action has been studied in detail. NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects, and it has potential as a building block for the synthesis of novel materials. Further research is needed to fully understand the potential of NAEBA in different applications.
Métodos De Síntesis
NAEBA can be synthesized by different methods, including the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate followed by the reduction of the product with sodium borohydride. Another method involves the reaction of 2-nitrobenzaldehyde with glycine, followed by the decarboxylation of the product with copper powder. The yield of NAEBA using these methods ranges from 50 to 70%.
Propiedades
Número CAS |
152904-43-3 |
|---|---|
Nombre del producto |
2-[[(Z)-2-nitroethenyl]amino]benzoic acid |
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
2-[[(Z)-2-nitroethenyl]amino]benzoic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-6,10H,(H,12,13)/b6-5- |
Clave InChI |
YWPFGPVRLBUCRW-WAYWQWQTSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)O)N/C=C\[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-] |
Sinónimos |
Benzoic acid, 2-[(2-nitroethenyl)amino]-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



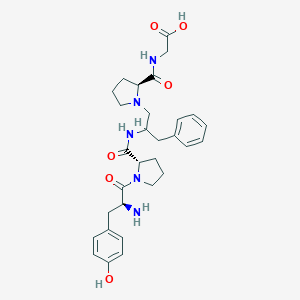

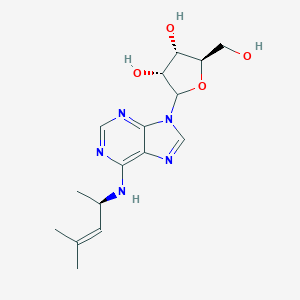
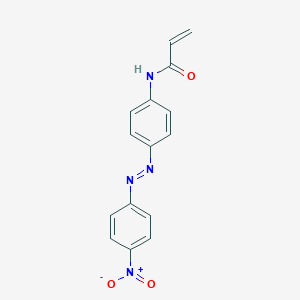

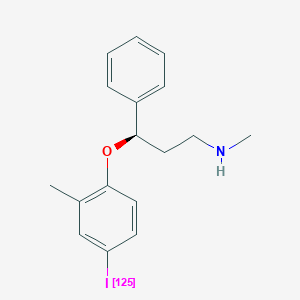
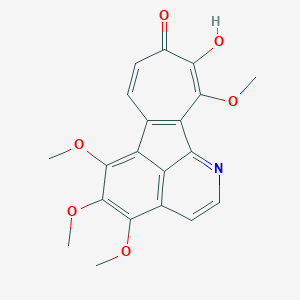
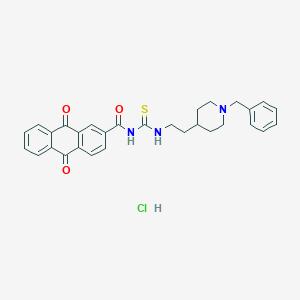
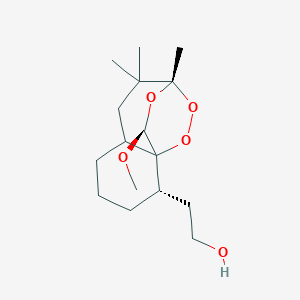
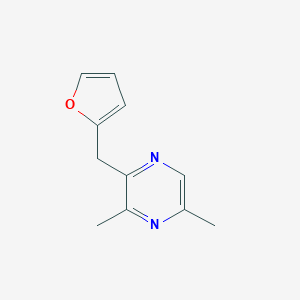

![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)

![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)